Hexadecylurea

Vue d'ensemble

Description

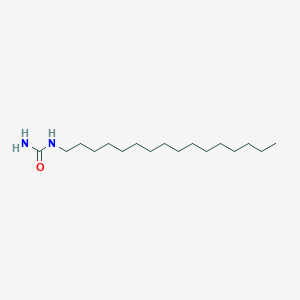

Hexadecylurea, also known as 1-Hexadecylurea, is a chemical compound with the linear formula C17H36N2O . It has a molecular weight of 284.489 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools such as MolView and ChemSpider . These tools allow for the visualization of the 3D structure of the molecule, which can provide insights into its properties and potential reactivity.

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, general principles of chemical reactions can be applied. For example, acid-base reactions are important processes in chemical and biological systems . Additionally, electroanalytical tools can be used to investigate redox-active intermediates .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques . These properties, such as hydrophobicity, ionization, and hydrogen bond donors, can provide a framework to help understand the behavior of the compound .

Applications De Recherche Scientifique

Biodegradation of Pollutants

Hexadecylurea has been studied for its role in enhancing the biodegradation of hydrophobic pollutants. A study conducted on the biodegradation of hexane, a volatile hydrophobic pollutant, demonstrated the effectiveness of using a silicone oil system, which showed promising results in improving hexane specific biodegradation. This indicates the potential of this compound in environmental applications, particularly in the field of biofiltration and bioremediation of hydrophobic pollutants (Arriaga et al., 2006).

Chemical Solubility and Transfer

This compound has been implicated in studies concerning the solubility and transfer of chemical compounds. For instance, research involving the two-phase bioreactor system for trapping toluene vapors highlighted the role of hexadecane (a related compound to this compound) in efficient removal and transfer to the aqueous phase based on equilibrium transfer. This research provides insights into the applications of this compound in chemical engineering and environmental science, particularly in air pollution control (Daugulis & Boudreau, 2003).

Antimicrobial and Biomedical Applications

This compound has also been explored for its potential in antimicrobial and biomedical applications. Studies have investigated the antimicrobial properties of hexane extracts, which often contain this compound-related compounds, against various bacterial and fungal species. This suggests potential applications of this compound in the development of new antimicrobial agents and treatments (McGaw et al., 2000).

Enzymatic and Biochemical Studies

In the field of enzymology and biochemistry, this compound-related compounds have been used to study the stability and activity of enzymes. For example, research on the stability of immobilized recombinant β-d-N-acetyl-hexosaminidase on polylactic acid films demonstrates the importance of this compound in enhancing enzyme stability, which has significant implications for biotechnological and biomedical applications (Calzoni et al., 2021).

Safety and Hazards

While specific safety and hazard information for Hexadecylurea is not available, it’s important to note that all chemicals pose potential risks. These can include health hazards such as irritation, sensitization, and carcinogenicity, and physical hazards such as flammability, corrosion, and explosibility .

Propriétés

IUPAC Name |

hexadecylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)20/h2-16H2,1H3,(H3,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHYPZTBAEGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946925 | |

| Record name | N-Hexadecylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2409-15-6 | |

| Record name | NSC16073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexadecylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

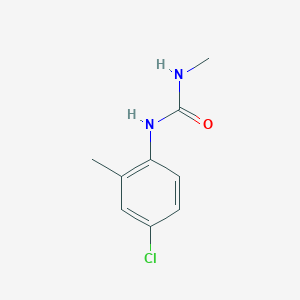

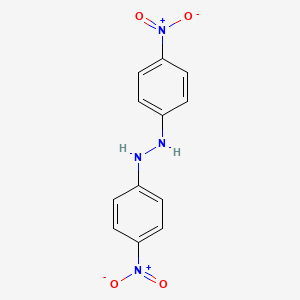

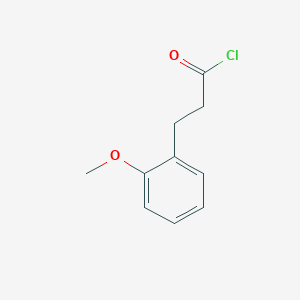

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

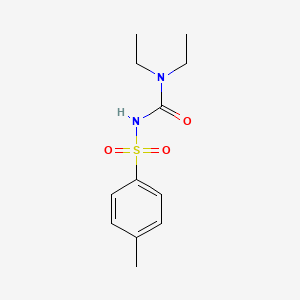

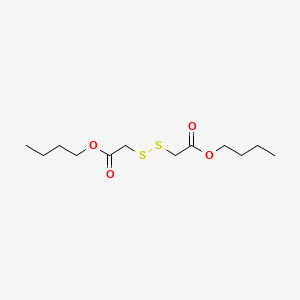

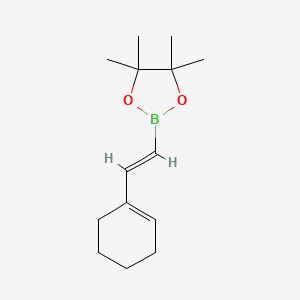

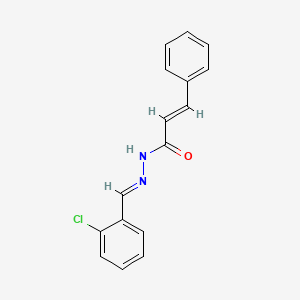

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-6,12-dihydrobenzo[c]acridin-7-one](/img/structure/B3336306.png)

![3'-Formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3336317.png)

![Ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate](/img/structure/B3336323.png)

![8-Chloropyrido[2,3-d]pyridazine](/img/structure/B3336330.png)